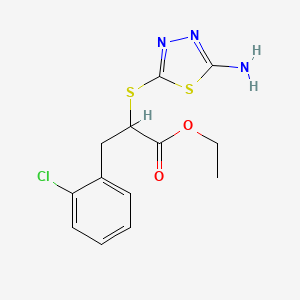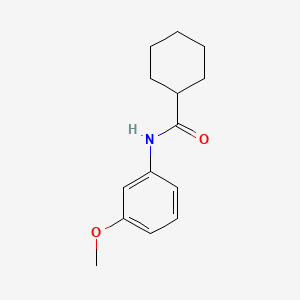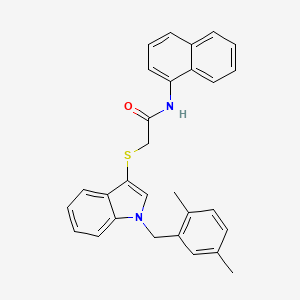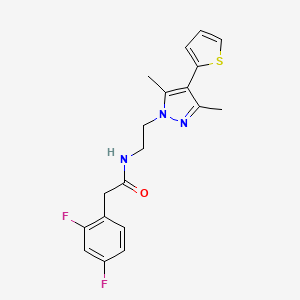![molecular formula C15H15N3O2 B2554336 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanon O-allyloxime CAS No. 866157-17-7](/img/structure/B2554336.png)
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanon O-allyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone has been extensively studied using both experimental and theoretical methods. For instance, the optimized molecular structure and vibrational frequencies of related compounds have been investigated using Gaussian09 software package, with results showing good agreement with experimental infrared bands and X-ray diffraction (XRD) data . The geometrical parameters derived from these studies are consistent with the observed data, indicating a reliable prediction of the molecular structure. Furthermore, the molecular electrostatic potential (MEP) analysis reveals that the negative charge is typically concentrated around the carbonyl group, while the positive regions are over the aromatic rings, suggesting sites for electrophilic and nucleophilic attacks respectively .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation and cyclization processes. For example, a general synthesis route for similar compounds has been described as a two-step process starting with the condensation of diamines with keto compounds, followed by a cyclization reaction with various substituted benzaldehydes to introduce molecular diversity . This method demonstrates the potential for synthesizing a wide range of analogs by altering the substituents on the benzaldehyde used in the final step.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their molecular structure and MEP analysis. The carbonyl group, being negatively charged, is likely the most reactive part of the molecule, making it a prime site for nucleophilic attack . Additionally, the presence of substituents such as fluorine on the aromatic rings can significantly influence the reactivity by affecting the electron distribution within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The HOMO-LUMO analysis is a useful tool for understanding the charge transfer within the molecule, which is crucial for predicting reactivity and stability. The stability of the molecule is often attributed to hyper-conjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis . The first hyperpolarizability is calculated to assess the role of these compounds in nonlinear optics, indicating their potential application in this field .
Case Studies and Applications
Molecular docking studies have been conducted to explore the potential biological activity of these compounds. The studies suggest that they might exhibit inhibitory activity against various proteins such as triosephosphate isomerase (TPII) and kinesin spindle protein (KSP), indicating their potential as anti-neoplastic agents . The specific interactions between the compounds and the active sites of these proteins have been analyzed, with particular attention to the role of substituents in binding affinity.
Wissenschaftliche Forschungsanwendungen
- Forscher haben das anti-mikrobielle Potential ähnlicher Verbindungen untersucht. Obwohl ich keine spezifischen Studien zu dieser genauen Verbindung finden konnte, haben verwandte Derivate wie 3-Aryl-1-phenyl-1H-pyrazol-4-carbonitrile eine signifikante antimykotische Aktivität gegen Candida albicans gezeigt. Die Untersuchung seiner antibakteriellen Wirkung könnte sich lohnen.
- Die Struktur der Verbindung legt nahe, dass sie mit Enzymen interagieren könnte. Erwägen Sie die Bewertung ihrer hemmenden Wirkung auf Acetylcholinesterasen (AChEs). Solche Inhibitoren sind relevant in der Forschung zu neurodegenerativen Erkrankungen und der Medikamentenentwicklung .
- Erforschen Sie ihre Rolle bei der Verfolgung und Hemmung der SHP1-Aktivität. Dies könnte diagnostische und therapeutische Ansätze für verwandte Krankheiten voranbringen .
- In Anbetracht ihrer strukturellen Merkmale sollten Sie die Synthese von Derivaten und die Beurteilung ihrer antibakteriellen und antikanker Eigenschaften in Betracht ziehen. Frühere Arbeiten an 4-Phenyl-1-piperazinyl-Derivaten heben ihr therapeutisches Potenzial hervor .
Anti-mikrobielle Aktivität
Acetylcholinesterase-Hemmung
Verfolgung biologischer Systeme
Antibakterielles und Antikrebs-Potenzial
Eigenschaften
IUPAC Name |
(Z)-N-prop-2-enoxy-1-(4-pyrazin-2-yloxyphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-3-10-19-18-12(2)13-4-6-14(7-5-13)20-15-11-16-8-9-17-15/h3-9,11H,1,10H2,2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDIVMYPRAHUNP-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC=C)C1=CC=C(C=C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC=C)/C1=CC=C(C=C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554253.png)
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2554255.png)
![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)


![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)




![N-(4-bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2554270.png)
![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)
![1,9-Dioxaspiro[5.5]undecan-4-ylmethanol](/img/structure/B2554273.png)
![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)